molecular formula C13H22ClNS B13775430 N,N-Diethyl-beta-(p-tolylthio)ethylamine hydrochloride CAS No. 63918-10-5

N,N-Diethyl-beta-(p-tolylthio)ethylamine hydrochloride

Cat. No.: B13775430
CAS No.: 63918-10-5
M. Wt: 259.84 g/mol
InChI Key: WSTXZERRBWJPEJ-UHFFFAOYSA-N
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Description

N,N-Diethyl-beta-(p-tolylthio)ethylamine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a diethylamino group attached to a beta-carbon, which is further connected to a p-tolylthio group. This compound is often used in various chemical reactions and has applications in different fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-beta-(p-tolylthio)ethylamine hydrochloride typically involves the reaction of diethylamine with a suitable halide, such as 2-chloroethylamine hydrochloride, in the presence of a base like sodium methoxide. The reaction is carried out in a high-pressure autoclave at temperatures ranging from 100 to 200°C and pressures between 0.52 to 1.60 MPa for 3 to 8 hours . The reaction mixture is then treated with an alkali to adjust the pH, followed by separation and purification to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction. The use of automated systems for pH adjustment and product separation enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-beta-(p-tolylthio)ethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

N,N-Diethyl-beta-(p-tolylthio)ethylamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Diethyl-beta-(p-tolylthio)ethylamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution reactions. It can also interact with biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diethyl-beta-(p-tolylthio)ethylamine hydrochloride is unique due to the presence of the p-tolylthio group, which imparts specific chemical properties and reactivity. This makes it suitable for specialized applications in organic synthesis and drug development.

Properties

CAS No.

63918-10-5

Molecular Formula

C13H22ClNS

Molecular Weight

259.84 g/mol

IUPAC Name

diethyl-[2-(4-methylphenyl)sulfanylethyl]azanium;chloride

InChI

InChI=1S/C13H21NS.ClH/c1-4-14(5-2)10-11-15-13-8-6-12(3)7-9-13;/h6-9H,4-5,10-11H2,1-3H3;1H

InChI Key

WSTXZERRBWJPEJ-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCSC1=CC=C(C=C1)C.[Cl-]

Origin of Product

United States

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